NK1 Receptor Antagonism: Potency Comparison Against the Clinical Standard Aprepitant
N-Ethyl-N-phenyl-8-quinolinesulfonamide demonstrates antagonist activity at the human NK1 receptor with a Ki value of 6.40 nM, determined by aequorin luminescence assay in CHO-K1 cells . The clinical NK1 antagonist aprepitant exhibits a Ki of 3 nM for the human NK1 receptor . The approximately 2.1-fold lower binding affinity of the target compound relative to aprepitant positions it as a moderately potent NK1 ligand, suitable for use as a tool compound where ultra-high affinity is not required or where a differentiated binding kinetics profile is desirable.
| Evidence Dimension | Binding affinity (Ki) for human NK1 receptor |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Aprepitant: Ki = 3 nM |
| Quantified Difference | ~2.1-fold lower affinity for the target compound vs. aprepitant |
| Conditions | Target: aequorin luminescence assay in CHO-K1 cells expressing human NK1 receptor; Comparator: radioligand binding assay in CHO cells |
Why This Matters
This confirms that the compound engages the NK1 receptor with nanomolar affinity, validating its use in neurokinin signaling research, while the potency differential with aprepitant informs dose selection and target engagement studies.
- [1] BindingDB BDBM50070377 (CHEMBL3408519). Affinity Data Ki: 6.40 nM for human NK1 receptor expressed in CHO-K1 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 (accessed 2026-05-06). View Source
